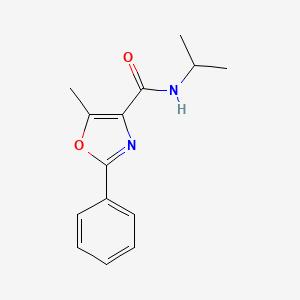![molecular formula C13H20N2O3 B7471799 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione, also known as AZD, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyrrolidine ring and an azocane ring. AZD has been studied extensively due to its potential use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves the inhibition of specific enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. PARPs are proteins that are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage in cancer cells.
Biochemical and Physiological Effects:
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In inflammation, 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been found to inhibit the production of pro-inflammatory cytokines. In neurological disorders, it has been found to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione in lab experiments is its specificity towards HDACs and PARPs. This allows for the selective inhibition of these enzymes and proteins without affecting other cellular processes. However, one limitation of using 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is its potential toxicity. High doses of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione have been found to be toxic to cells, and therefore, careful dosing and monitoring are required in lab experiments.
Future Directions
For research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione include the development of more potent and selective inhibitors of HDACs and PARPs. Additionally, the use of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione in combination with other therapeutic agents is being explored for its potential synergistic effects. The development of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione as a diagnostic tool for cancer and neurological disorders is also an area of active research.
In conclusion, 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a promising compound that has potential as a therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves the reaction of 2-oxoethylpyrrolidine-2,5-dione with azocane in the presence of a base. The reaction yields 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been studied for its potential use as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
properties
IUPAC Name |
1-[2-(azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-11-6-7-12(17)15(11)10-13(18)14-8-4-2-1-3-5-9-14/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHZXPIMRUANGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)